molecular formula C10H14N2O2 B3153487 4-Amino-n-ethyl-2-methoxybenzamide CAS No. 75955-36-1

4-Amino-n-ethyl-2-methoxybenzamide

Cat. No.: B3153487
CAS No.: 75955-36-1
M. Wt: 194.23 g/mol
InChI Key: UHYPHWBVGQWBML-UHFFFAOYSA-N
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Description

“4-Amino-n-ethyl-2-methoxybenzamide” is a chemical compound . It is closely related to procainamide . The compound is synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino)ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature .


Synthesis Analysis

The synthesis of “this compound” involves an ion-associate reaction . This reaction occurs at room temperature and is characterized by several physicochemical methods . The formation of an ion-associate complex between bio-active molecules and/or organic molecules is crucial to comprehending the relationships between bioactive molecules and receptor interactions .


Molecular Structure Analysis

The solid complex of “this compound” was characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry . These characterizations indicate the formation of an ion-associate or ion-pair complex . The ground state electronic characteristics of the complex configurations were computed using the density functional theory (DFT) approach .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 301.82 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Molar Refraction and Polarizability

  • 4-Amino-n-ethyl-2-methoxybenzamide exhibits antiemetic and parasympathomimetic activities. A study on its molar refraction and polarizability revealed that it demonstrates stronger polarizability effects with increased drug concentration (Sawale, Kalyankar, George, & Deosarkar, 2016).

Transformation and Excretion in Biological Systems

Identification of Metabolites in Cattle

  • A study identified the urinary metabolites of this compound in cows, highlighting its pharmacokinetic properties in food animal species (Jones, Blanton, & Bowen, 2005).

Novel Serotonin Receptor Agonists

  • A derivative of this compound was found to be a potent serotonin receptor agonist, showing efficacy in enhancing gastric motility and emptying in dogs (Suzuki et al., 1998).

Metoclopramide Toxicity Study

  • A study on metoclopramide, which contains this compound, revealed its toxicity in an overdose case in an infant, indicating its central and peripheral dopamine antagonist properties (Batts & Munter, 1998).

Melanoma Imaging Agents

Pharmacokinetics and Bioavailability

  • A study on the pharmacokinetics and bioavailability of different formulations of metoclopramide revealed insights into the drug's absorption and distribution in the body (Block, Pingoud, Khan, & Kjellerup, 1981).

Mechanism of Action

Target of Action

4-Amino-n-ethyl-2-methoxybenzamide, also known as procainamide, is a derivative of benzamide . It primarily targets dopamine receptors , specifically the D2 receptors . These receptors play a crucial role in the regulation of various physiological functions such as motor control, cognition, and reward.

Mode of Action

Procainamide acts as a dopamine antagonist . It binds to dopamine receptors, particularly D2 receptors, and inhibits their activity. This inhibition prevents dopamine, a neurotransmitter, from binding to its receptors and exerting its effects. The interaction of procainamide with its targets leads to changes in neuronal signaling and neurotransmission .

Biochemical Pathways

The primary biochemical pathway affected by procainamide is the dopaminergic pathway . By inhibiting D2 receptors, procainamide disrupts the normal functioning of this pathway, leading to alterations in the downstream effects of dopamine signaling .

Result of Action

The molecular and cellular effects of procainamide’s action are primarily related to its inhibitory effect on dopamine receptors. This can lead to a decrease in dopamine-mediated responses, which can manifest in various ways depending on the specific physiological context . For instance, procainamide has been shown to have antiemetic properties, reducing nausea and vomiting .

Properties

IUPAC Name

4-amino-N-ethyl-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-12-10(13)8-5-4-7(11)6-9(8)14-2/h4-6H,3,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYPHWBVGQWBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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